molecular formula C24H18N2O2 B2646280 N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797320-42-3

N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2646280
CAS No.: 1797320-42-3
M. Wt: 366.42
InChI Key: XIOJPWPQJQQHKQ-UHFFFAOYSA-N
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Description

N-([1,1’-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that features a biphenyl group, a pyridine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

    Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Attachment of the pyridine ring: The biphenyl compound is then reacted with a pyridine derivative under conditions that facilitate the formation of an ether linkage.

    Formation of the benzamide moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amines from nitro groups.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

N-([1,1’-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-([1,1’-biphenyl]-2-yl)-3-(pyridin-2-yloxy)ethylbenzamide
  • N-([1,1’-biphenyl]-2-yl)-3-(pyridin-2-yloxy)propylbenzamide

Uniqueness

N-([1,1’-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

N-(2-phenylphenyl)-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c27-24(19-11-8-12-20(17-19)28-23-15-6-7-16-25-23)26-22-14-5-4-13-21(22)18-9-2-1-3-10-18/h1-17H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOJPWPQJQQHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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